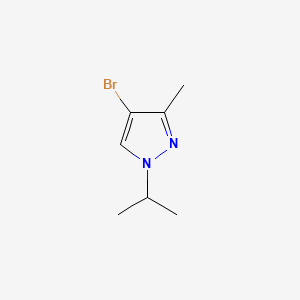

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZRKPLGDMBWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673670 | |

| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-87-6 | |

| Record name | 4-Bromo-3-methyl-1-(1-methylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methyl-1-(propan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 4 Bromo 1 Isopropyl 3 Methyl 1h Pyrazole

Reactions Involving the Bromine Substituent (C4-Br)

The bromine atom at the C4 position is a key site for functionalization, enabling the introduction of new substituents through various metal-mediated and substitution reactions.

Halogen-Metal Exchange Reactions (e.g., Grignard Reagents)

The C4-bromo substituent of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole can undergo halogen-metal exchange, a fundamental transformation that converts the organic halide into a potent organometallic nucleophile. researchgate.netwikipedia.org This reaction typically involves treatment with electropositive metals or, more commonly, organolithium reagents like n-butyllithium or t-butyllithium at low temperatures. wikipedia.org The process converts the relatively unreactive C-Br bond into a highly reactive C-Li or C-MgX bond.

For bromoheterocycles, this exchange is a well-established method for creating organometallic intermediates that can be trapped with various electrophiles. nih.gov While direct studies on this compound are not extensively documented, the principles of halogen-metal exchange on bromoaryl systems are applicable. mdpi.com The reaction of the title compound with magnesium metal would form the corresponding Grignard reagent, 4-Magnesiobromo-1-isopropyl-3-methyl-1H-pyrazole. mnstate.edulibretexts.orggoogle.com Similarly, reaction with an alkyllithium reagent would generate the lithiated pyrazole (B372694) species. These intermediates are powerful nucleophiles used to form new carbon-carbon and carbon-heteroatom bonds.

A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to be effective for halogen-metal exchange on bromoheterocycles, even those with acidic protons, under non-cryogenic conditions. nih.gov

Table 1: Halogen-Metal Exchange Reagents and Resulting Intermediates

| Reagent(s) | Resulting Intermediate | Class of Intermediate |

|---|---|---|

| Magnesium (Mg) | 4-Magnesiobromo-1-isopropyl-3-methyl-1H-pyrazole | Grignard Reagent |

| n-Butyllithium (n-BuLi) | 4-Lithio-1-isopropyl-3-methyl-1H-pyrazole | Organolithium Reagent |

| i-PrMgCl / n-BuLi | 4-Magnesio- or 4-Lithio-pyrazole species | Organometallic Reagent |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The C4-bromo bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming C-C, C-N, and C-O bonds. libretexts.org Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly employed for functionalizing aryl and heteroaryl halides. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the bromopyrazole with an organoboron compound (boronic acid or ester) to form a new C-C bond. For 4-bromopyrazoles, these couplings are well-documented, though they can be less reactive than their 3-bromo counterparts. nih.govnih.gov The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ with a suitable base (e.g., Na₂CO₃ or K₃PO₄), would yield a 4-aryl-1-isopropyl-3-methyl-1H-pyrazole. nih.govmdpi.commdpi.comlibretexts.org The choice of ligand is crucial and can even direct selectivity in molecules with multiple reactive sites. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Studies on the closely related 4-bromo-1-tritylpyrazole have shown that it can be successfully coupled with various amines. researchgate.netnih.gov The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a bulky phosphine (B1218219) ligand (e.g., tBuDavePhos) would produce the corresponding 4-amino-1-isopropyl-3-methyl-1H-pyrazole derivatives. researchgate.netnih.govresearchgate.net The success of these reactions can be highly dependent on the nature of the amine; amines lacking β-hydrogens often give better yields in palladium-catalyzed systems, while copper-catalyzed conditions may be more suitable for alkylamines with β-hydrogens. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-1-isopropyl-3-methyl-1H-pyrazole |

| Buchwald-Hartwig | Secondary Amine (e.g., Piperidine) | Pd(dba)₂ / tBuDavePhos / Base | 4-(Piperidin-1-yl)-1-isopropyl-3-methyl-1H-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-1-isopropyl-3-methyl-1H-pyrazole |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is generally difficult. libretexts.org The electron-rich nature of the pyrazole ring disfavors the addition of a nucleophile to form the required negatively charged Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com For SₙAr to be facile, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (like nitro groups) at the ortho and/or para positions, which is not the case here. libretexts.orglibretexts.orgnih.gov

However, substitution of the bromine can be achieved under certain conditions, often mediated by a transition metal catalyst. Copper-catalyzed C-N coupling reactions, for instance, provide an alternative pathway for the amination of aryl halides and can be effective for substrates that perform poorly in palladium-catalyzed systems, such as those coupling with alkylamines bearing β-hydrogens. nih.gov

Reactions at the Pyrazole Ring System

Beyond the C4-bromo group, the pyrazole ring itself can participate in chemical transformations.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is aromatic and undergoes electrophilic aromatic substitution. mdpi.com In this compound, the C4 position is blocked by the bromine atom. The C3 and C1 positions are substituted with methyl and isopropyl groups, respectively, leaving the C5 position as the primary site for electrophilic attack. The directing effects of the existing substituents (N1-isopropyl, C3-methyl, and C4-bromo) will influence the reactivity of the C5 position. Palladium-catalyzed direct arylation at the C5 position of N-substituted 4-bromopyrazoles has been demonstrated using aryl bromides as coupling partners, showcasing the feasibility of functionalizing this position even in the presence of the C4-halogen. rsc.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Vilsmeier-Haack Reaction: Formylation to introduce a carbaldehyde group (-CHO) at the C5 position, typically using phosphorus oxychloride and dimethylformamide. nih.gov

Oxidation and Reduction Pathways of the Pyrazole Ring

The pyrazole ring is generally stable and resistant to both oxidation and reduction. rsc.org

Reduction: The aromatic pyrazole ring is typically resistant to catalytic hydrogenation under conditions that would reduce a simple double bond. youtube.com The reduction of the pyrazole ring itself requires harsh conditions and is not a common transformation. In some cases, partial reduction of pyridinium (B92312) salts has been achieved, but this is not directly applicable to the neutral pyrazole ring. rsc.org

Oxidation: While the pyrazole ring is also resistant to many common oxidizing agents, certain conditions can lead to its transformation. rsc.org Strong oxidants or electrochemical methods can lead to functionalization or even ring-opening. mdpi.com For instance, the oxidation of pyrazolines (the non-aromatic, dihydro-analogs) to pyrazoles is a known aromatization reaction. rsc.orgorganic-chemistry.org Oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of azo compounds, indicating that the ring can participate in oxidative C-N and N-N bond formations under specific catalytic conditions. nih.gov However, for this compound, it is more likely that the alkyl side chains would be oxidized before the stable aromatic ring under typical laboratory conditions.

Transformations of the Isopropyl and Methyl Substituents

The isopropyl and methyl groups attached to the pyrazole ring, while generally stable, offer potential sites for chemical modification. These transformations typically require conditions that can activate the otherwise inert C-H bonds of the alkyl chains.

The selective functionalization of the N-isopropyl and C-methyl groups on the pyrazole core is an area of synthetic interest, though it presents challenges regarding selectivity. The reactivity of these groups is generally lower than that of the pyrazole ring itself, especially the electron-rich C-H bonds on the aromatic core. However, specific reagents and conditions can be employed to modify these alkyl substituents.

Halogenation: Free-radical halogenation is a common method for functionalizing alkyl side chains on aromatic and heteroaromatic rings. pearson.comorgoreview.com This type of reaction typically proceeds by reacting an alkyl-substituted compound with chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat, or by using a radical initiator like N-bromosuccinimide (NBS). orgoreview.com For this compound, the benzylic-like methyl protons and the tertiary proton on the isopropyl group are potential sites for such reactions. However, achieving high selectivity can be difficult. For instance, studies on related compounds like 1-phenyl-3,5-dimethyl-1H-pyrazole have shown that reaction with N-chlorosuccinimide can lead to a complex mixture of side-chain halogenated products, indicating a lack of selectivity. researchgate.net The resulting halo-alkyl pyrazoles can serve as versatile intermediates for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of various functional groups. orgoreview.com

Oxidation: The methyl group at the C3 position is susceptible to oxidation to form a carboxylic acid group under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) have been used to oxidize side-chain alkyl groups on pyrazole derivatives to their corresponding carboxylic acids. youtube.com Jones' reagent has also been noted for its ability to oxidize aromatic methyl groups. rsc.org Such a transformation would convert the methyl group into a versatile functional handle for further synthetic elaborations, including amide bond formation or esterification.

| Transformation | Reagent/Condition | Potential Product Functional Group |

| Halogenation | NBS, light/heat | Bromomethyl (-CH₂Br) |

| Oxidation | KMnO₄ or Jones' Reagent | Carboxylic Acid (-COOH) |

Derivative Synthesis and Complex Molecule Construction

The this compound scaffold is a valuable building block for the synthesis of more complex molecular architectures. The bromine atom at the C4 position is a key handle for cross-coupling reactions, while the pyrazole ring itself can be used to construct fused heterocyclic systems.

Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.govsemanticscholar.org The synthesis of these fused systems often starts from a suitably substituted pyrazole. A common strategy involves the construction of the pyrimidine (B1678525) ring onto the pyrazole core.

To utilize this compound for this purpose, the methyl group at C3 and the bromo group at C4 would need to be converted into functional groups suitable for cyclization. For example, the methyl group could be oxidized to a carboxylic acid, and the bromo group could be replaced, via a sequence of reactions, with an amino group. The resulting 5-amino-1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (or its ester/nitrile equivalent) is a classic precursor for pyrazolo[3,4-d]pyrimidine synthesis.

General synthetic strategies found in the literature often involve the cyclization of 5-amino-4-cyanopyrazoles or 5-amino-4-carboxamidopyrazoles with various one-carbon synthons like orthoesters, formamide, or isocyanates. psu.edu For instance, 5-aminopyrazole-4-carbonitriles can react with orthoesters to yield imidate derivatives, which are then cyclized with amines, ammonia, or hydrazine (B178648) to form the pyrazolo[3,4-d]pyrimidine core. psu.edu

A plausible, though not explicitly documented, route starting from this compound is outlined below:

| Step | Reaction Type | Starting Material Group | Target Group | Purpose |

| 1 | Oxidation | C3-Methyl | C3-Carboxyl | Introduce a group for cyclization. |

| 2 | Nitration | C5-H | C5-Nitro | Introduce a nitrogen precursor. |

| 3 | Reduction | C5-Nitro | C5-Amino | Form the key amino group. |

| 4 | Cyclization | C3-Carboxyl & C5-Amino | Fused Pyrimidine Ring | Form the pyrazolo[3,4-d]pyrimidine. |

This sequence highlights the utility of the starting pyrazole as a template for building more complex heterocyclic systems.

The functional handles on the pyrazole ring allow for its integration into larger, more complex frameworks. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which can attach the pyrazole core to other cyclic or acyclic fragments, thereby building multicyclic structures. acs.org

Furthermore, pyrazoles can participate in cycloaddition reactions. For example, N-heterocyclic carbene (NHC) catalyzed cycloadditions between pyrazole-5-amines and unsaturated aldehydes have been reported to produce complex chiral nitriles. acs.org While this specific reaction may not be directly applicable to the title compound without prior functionalization, it demonstrates the principle of using the pyrazole moiety to construct intricate molecules. The synthesis of bicyclic pyrazolo[1,2-a]pyrazolones and their subsequent photoinduced ring-opening provides another route to highly functionalized and potentially multicyclic pyrazole derivatives. mdpi.com

The general approach to multicyclic systems would involve leveraging the C4-bromo substituent and potentially a functionalized C3-methyl group to connect the pyrazole to other ring systems through sequential reactions.

Structural Characterization and Spectroscopic Analysis

Crystallographic Studies

While a specific single-crystal X-ray diffraction study for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole was not found in the reviewed literature, the analysis of closely related pyrazole (B372694) derivatives offers significant insight into its probable solid-state characteristics.

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For pyrazole-based compounds, this analysis reveals key structural parameters such as bond lengths, bond angles, and torsion angles, confirming the planar nature of the pyrazole ring and the geometry of its substituents.

In the broader class of 4-halogenated-1H-pyrazoles, distinct packing motifs are observed. For instance, 4-bromo-1H-pyrazole and its chloro analog are isostructural, forming trimeric units in the solid state. mdpi.com However, the fluoro and iodo analogs arrange into chain-like structures known as catemers. mdpi.com The specific motif adopted is a delicate balance of intermolecular forces. In the case of N1-substituted pyrazoles like this compound, the absence of the N-H proton precludes the formation of the classic N-H···N hydrogen bonds that typically drive the self-assembly of pyrazoles into dimers, trimers, or tetramers. aip.orgcsic.es The crystal structure would instead be dictated by weaker intermolecular interactions.

Table 1: Crystallographic Data for Selected Halogenated Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Supramolecular Motif | Reference |

|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | Monoclinic | P2₁/c | Trimeric H-bonding | mdpi.com |

| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | Trimeric H-bonding | mdpi.com |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Catemer (chain) | mdpi.com |

| 4-bromo-2-(1H-pyrazol-3-yl)phenol | Orthorhombic | P2₁2₁2₁ | Intermolecular H-bonding | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of pyrazole (B372694) derivatives at the atomic level. These methods are used to predict geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. eurjchem.comresearchgate.net For pyrazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict properties such as vibrational frequencies and NMR chemical shifts. tandfonline.com Studies on related 4-halopyrazoles have used DFT to compare theoretical spectroscopic data with experimental results, helping to explain structural and electronic features. In the context of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, a DFT approach would be the standard for obtaining a reliable, optimized 3D structure and predicting its fundamental electronic characteristics.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without experimental parameters, have been applied to simpler pyrazole systems like 4-bromopyrazole to explore properties such as halogen bonding capabilities. nih.govbris.ac.uk These high-level calculations provide benchmark data on electronic structure and intermolecular interactions. Semi-empirical methods, being less computationally intensive, can also be used for initial explorations of molecular properties for larger series of compounds, though they are generally less accurate than DFT or ab initio approaches.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For the broader class of pyrazole derivatives, MD simulations are frequently employed to understand their dynamic behavior and interactions with biological targets, such as enzymes or receptors. These simulations can reveal how a molecule like this compound might bind within a protein's active site, its conformational flexibility, and the stability of its interactions, which is crucial in fields like drug discovery.

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications. Computational methods provide detailed insights into these characteristics.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. DFT studies on various pyrazole derivatives consistently include the calculation of this energy gap. eurjchem.comresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions.

Below is an illustrative table showing typical HOMO-LUMO energy values for pyrazole derivatives as found in computational studies, demonstrating the type of data that would be generated for this compound.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted Pyrazole A | -6.5 | -1.2 | 5.3 |

| Substituted Pyrazole B | -6.8 | -1.5 | 5.3 |

| Substituted Pyrazole C | -7.1 | -1.9 | 5.2 |

Note: This table contains representative data for the pyrazole class of compounds and not specific experimental or calculated values for this compound.

Coordination Chemistry and Ligand Properties of Pyrazole Derivatives

4-Bromo-1-isopropyl-3-methyl-1H-pyrazole as a Potential Ligand

The pyrazole (B372694) ring system is a prominent structural motif in coordination chemistry, valued for its versatility as a ligand. researchgate.net Pyrazoles and their derivatives are heterocyclic compounds containing two adjacent nitrogen atoms, one of which is a pyridine-type (sp2-hybridized) and the other a pyrrole-type (sp3-hybridized) nitrogen. In N-substituted pyrazoles such as this compound, the pyridine-type nitrogen atom is the primary site for coordination to a metal center, acting as a neutral two-electron donor ligand.

The specific substituents on the pyrazole ring—a bromo group at the 4-position, a methyl group at the 3-position, and an isopropyl group at the 1-position—play a crucial role in modulating the electronic and steric properties of the ligand. The electron-withdrawing nature of the bromine atom can influence the electron density at the coordinating nitrogen, while the isopropyl and methyl groups introduce steric bulk that can affect the coordination geometry and the stability of the resulting metal complexes. nih.gov The study of pyrazole-based ligands is a burgeoning area of research, with chemists designing and synthesizing new derivatives to fine-tune the properties of metal complexes for various applications. researchgate.netresearchgate.net

The coordination of pyrazole derivatives to platinum(II) is well-documented, typically resulting in stable, square-planar complexes. nih.govrsc.org The synthesis of such complexes often involves the reaction of the pyrazole ligand with a suitable platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.govrsc.org For this compound, a typical reaction would involve mixing the ligand with K₂[PtCl₄] in a suitable solvent, leading to the displacement of chloride ligands and the formation of a platinum-pyrazole complex.

The resulting complexes can have different stoichiometries, such as cis-[PtCl₂(L)₂] or trans-[PtCl₂(L)₂], where 'L' represents the pyrazole ligand. nih.govrsc.org The formation of a specific isomer can be influenced by reaction conditions and the steric hindrance caused by the substituents on the pyrazole ring. nih.gov The isopropyl group at the N1 position and the methyl group at the C3 position of this compound would likely exert significant steric influence, potentially favoring the formation of the trans isomer to minimize ligand-ligand repulsion. The characterization of these Pt(II) complexes is typically achieved through techniques such as ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy, as well as single-crystal X-ray diffraction. nih.govnih.gov

Table 1: Potential Pt(II) Complexes with this compound

| Complex Formula | Potential Geometry | Coordination Number | Notes |

|---|---|---|---|

[Pt(C₆H₉BrN₂)Cl₃]⁻ |

Square Planar | 4 | Formed by coordination of one ligand molecule. |

cis-[PtCl₂(C₆H₉BrN₂)₂] |

Square Planar | 4 | Cis isomer with two pyrazole ligands. |

trans-[PtCl₂(C₆H₉BrN₂)₂] |

Square Planar | 4 | Trans isomer, potentially favored due to steric hindrance. nih.gov |

[Pt(C₆H₉BrN₂)₄]²⁺ |

Square Planar | 4 | Formed with four pyrazole ligands, displacing all chlorides. rsc.org |

As a monodentate ligand, this compound is expected to coordinate to a metal center, such as Pt(II), through its sp²-hybridized nitrogen atom (N2). This results in a square-planar coordination geometry, which is characteristic of Pt(II) complexes. acs.org In a complex like [PtCl₂(L)₂], the two pyrazole ligands and two chloride ions would be arranged around the central platinum atom in a plane.

Catalytic Applications of Pyrazole-Metal Complexes

Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.netresearchgate.net Their utility stems from the tunable steric and electronic properties of the pyrazole ring, which can be modified by introducing different substituents. This allows for the fine-tuning of the catalytic activity and selectivity of the metal center. Palladium complexes, in particular, have been extensively studied for their catalytic prowess in carbon-carbon bond-forming reactions. researchgate.netresearchgate.net

Palladium-pyrazole complexes have demonstrated significant activity as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netacs.orgacs.org In these catalytic cycles, the pyrazole ligand acts as an ancillary or "spectator" ligand, remaining coordinated to the palladium center while influencing its reactivity. The electronic properties of the pyrazole ligand can affect the electron density at the palladium atom, which in turn influences the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

For instance, palladium complexes with pyrazole-derived N-heterocyclic carbene (NHC) ligands have been successfully employed in aqueous Suzuki-Miyaura coupling reactions. acs.org While this compound is not an NHC precursor itself, its role as a standard N-donor ligand can still be crucial. The steric bulk provided by the isopropyl and methyl groups can help stabilize the catalytically active palladium species and may promote higher turnover numbers by preventing catalyst decomposition. acs.org The development of pyrazolyl metal complexes continues to be an active area of research aimed at creating more economical, stable, and sustainable catalysts. researchgate.netresearchgate.net

Table 2: Examples of Pyrazole-Metal Catalyzed Cross-Coupling Reactions

| Reaction | Metal | Pyrazole Ligand Type | Role of Ligand | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Pyrazolin-4-ylidene (rNHC) | Stabilizes catalyst, enhances activity | acs.org |

| Heck Coupling | Palladium | Pyrazolyl-N-heterocyclic carbene | Steric and electronic tuning of catalyst | researchgate.net |

| Sonogashira Coupling | Palladium | Pyrazolyl-based ionic liquid | Ligand and solvent, allows recycling | researchgate.net |

| Olefin Polymerization | Nickel | Pyrazolyl-based | Controls polymer branching | researchgate.netresearchgate.net |

Supramolecular Assemblies Involving Pyrazoles

The field of crystal engineering often utilizes the predictable intermolecular interactions of molecules to construct larger, well-defined supramolecular assemblies. rsc.orgnih.gov Pyrazoles are highly versatile building blocks in this context due to their ability to participate in various non-covalent interactions, most notably hydrogen bonding and π-π stacking. nih.govmdpi.com These interactions guide the self-assembly of pyrazole molecules into distinct and often complex architectures in the solid state. nih.gov

A defining feature of NH-pyrazoles (those with a hydrogen atom on the N1 nitrogen) is their capacity to form robust N-H···N hydrogen bonds. nih.gov These interactions are highly directional and lead to the formation of specific, repeating supramolecular motifs known as synthons. Depending on the steric and electronic nature of the substituents at the 3, 4, and 5 positions of the pyrazole ring, different aggregates can be formed. rsc.org

Dimers: Bulky substituents, such as di-tert-butyl groups, at the 3- and 5-positions can sterically hinder the formation of larger aggregates, favoring the formation of cyclic dimers. rsc.org

Trimers: Less sterically demanding substituents, like methyl groups, often allow for the formation of planar, cyclic trimers, which can accommodate nearly linear hydrogen bonds. rsc.orgaip.org

Tetramers: Other substitution patterns, for instance with diphenyl or bis(trifluoromethyl) groups, can lead to the formation of cyclic tetramers. rsc.org

Chains (Catemers): The parent pyrazole, lacking any substituents, can form infinite linear chains through N-H···N hydrogen bonds. rsc.orgnih.gov

It is crucial to note that this compound, being an N-substituted pyrazole, lacks the N-H proton necessary to act as a hydrogen bond donor. Therefore, it cannot form the classic hydrogen-bonded dimers, trimers, or tetramers through the N-H···N synthons described above. Its supramolecular assembly in the solid state would be governed by other, weaker interactions such as C-H···N or C-H···Br hydrogen bonds and π-π stacking, if the crystal packing allows. mdpi.com

Applications in Medicinal and Agrochemical Research General Context

Derivatization Strategies for Enhanced Biological Activity

The modification of a lead pyrazole (B372694) structure is a common strategy to optimize its biological activity. The bromine atom at the 4-position of 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole is a particularly useful functional group for derivatization. It serves as a reactive site for various cross-coupling reactions, such as Suzuki or Stille coupling, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables the synthesis of large libraries of analogues for screening.

Another key strategy involves the modification of other positions on the pyrazole ring. For instance, creating pyrazole-carboxamide derivatives is a well-established approach to enhance fungicidal and other biological activities. scielo.brrsc.org The synthesis of hybrid molecules, where the pyrazole moiety is linked to another bioactive scaffold (like thiadiazole or benzimidazole), is also a widely used technique to develop compounds with novel or improved therapeutic properties. nih.govrsc.org

Table 1: Common Derivatization Strategies for Pyrazole Scaffolds

| Strategy | Description | Potential Outcome |

| Cross-Coupling | Utilizing the bromo-substituent (C4-position) to introduce new carbon-carbon or carbon-heteroatom bonds. | Generation of diverse analogues with modified electronic and steric properties to probe biological targets. |

| Amide Formation | Converting a carboxyl or amino group on the pyrazole or its side chain into an amide. Pyrazole-carboxamides are a major class of fungicides. scielo.br | Enhanced binding affinity to target enzymes or receptors; improved metabolic stability. |

| Hybridization | Covalently linking the pyrazole scaffold to another pharmacologically active molecule. | Creation of dual-action compounds or molecules with a novel mechanism of action. nih.gov |

| N-Alkylation/Arylation | Modifying the substituent on the N1 nitrogen atom. The isopropyl group in the title compound is an example of N-alkylation. | Influences lipophilicity, metabolic stability, and steric interactions within the binding pocket of a target protein. |

Structure-Activity Relationship (SAR) Studies in Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. Research on various pyrazole derivatives has established several key principles. nih.gov

For cannabinoid receptor antagonists, for example, a para-substituted phenyl ring at the C5-position, a carboxamide group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position were found to be critical for high potency. nih.gov In the context of anticancer agents, the nature and position of substituents on phenyl rings attached to the pyrazole core significantly influence activity. researchgate.net

In the development of fungicides, SAR studies have revealed that the substituents on the pyrazole ring play a vital role. researchgate.net For example, in one series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety, compounds with a phenyl group at one position exhibited better fungicidal activity than those with an alkyl group. researchgate.net Furthermore, the activity of some pyrazole amides is attributed to the presence of a cyano group. nih.gov

For this compound, the following structural features are significant from an SAR perspective:

N1-isopropyl group: This bulky, lipophilic group can influence the compound's solubility, membrane permeability, and fit within a receptor's binding pocket.

C3-methyl group: This small alkyl group can contribute to hydrophobic interactions and influence the electronic nature of the pyrazole ring.

C4-bromo group: This electron-withdrawing halogen atom significantly alters the electronic properties of the ring and provides a key site for derivatization. Halogen bonding interactions can also be a factor in receptor binding. researchgate.net

General Enzyme Inhibition and Receptor Interaction Profiles

Pyrazole derivatives are known to interact with a wide range of biological targets, acting as inhibitors of various enzymes and modulators of receptors. globalresearchonline.net This versatility is a primary reason for their prevalence in medicinal chemistry.

Notable enzyme targets for pyrazole derivatives include:

Topoisomerases: Certain pyrazole analogues have been identified as potent inhibitors of bacterial type II topoisomerases, giving them antibacterial activity. nih.gov

Carbonic Anhydrase: Various pyrazole derivatives have been synthesized and studied as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. tandfonline.com

Dipeptidyl Peptidase-4 (DPP-4): The pyrazole ring is a component in some DPP-4 inhibitors, which are used in the management of type 2 diabetes. researchgate.net

Other Kinases and Enzymes: Pyrazoles are a common core in the design of inhibitors for a multitude of kinases and other enzymes like urease and phosphodiesterase. researchgate.net

In terms of receptor interactions, the most well-documented example is the cannabinoid receptor CB1, for which pyrazole derivatives have been developed as potent and specific antagonists. nih.gov

While the specific targets of this compound are not defined, its core structure suggests it could be a valuable scaffold for designing inhibitors against these or other related enzymes and receptors.

Table 2: Examples of Biological Targets for Pyrazole Derivatives

| Target Class | Specific Example | Therapeutic/Application Area | Citation |

| Enzymes | Type II Topoisomerases | Antibacterial | nih.gov |

| Carbonic Anhydrase I & II | Various (e.g., glaucoma) | tandfonline.com | |

| Dipeptidyl Peptidase-4 (DPP-4) | Antidiabetic | researchgate.net | |

| Urease | Various (e.g., agriculture, medicine) | researchgate.net | |

| Receptors | Cannabinoid Receptor 1 (CB1) | Neurological/Metabolic Disorders | nih.gov |

Role as Key Intermediates in Fine Chemical Synthesis (e.g., Fungicides, Bactericides, Pesticides)

Substituted pyrazoles are critical intermediates in the agrochemical industry. royal-chem.com Many commercially successful pesticides, particularly fungicides, are based on a pyrazole core. mdpi.comresearchgate.net

Compounds like this compound are valuable building blocks for several reasons. The pyrazole ring itself is a stable aromatic system that provides a rigid scaffold. The bromine atom at the C4 position is a versatile chemical handle. It can be readily transformed through organometallic cross-coupling reactions or nucleophilic substitution to construct more complex molecules. guidechem.com For instance, bromopyrazole intermediates are key in the synthesis of modern benzamide (B126) insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com

The synthesis of pyrazole-carboxamide fungicides often involves coupling a pyrazole carboxylic acid (or its activated form) with an appropriate amine. scielo.br A compound like this compound could potentially be converted to the corresponding carboxylic acid, which would then serve as a key intermediate for a range of fungicidal products. The use of pyrazole derivatives as intermediates extends to herbicides and other pesticides, highlighting their importance in fine chemical synthesis for crop protection. aip.orglookchem.com

Design and Synthesis of Pyrazole-Based Bioactive Scaffolds

The design of novel bioactive compounds often begins with a core scaffold that can be readily synthesized and systematically modified. The pyrazole ring is an excellent example of such a scaffold. nih.govacademicstrive.com

The synthesis of the pyrazole ring itself is well-established, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. royal-chem.commdpi.com For this compound, a plausible synthesis would involve the reaction of isopropylhydrazine with a 4-bromo-substituted β-diketone or the bromination of the pre-formed 1-isopropyl-3-methyl-1H-pyrazole.

Once synthesized, this compound becomes a scaffold for further elaboration. The design of new bioactive agents can be guided by computational modeling and known SAR data. rsc.orgnih.gov Researchers can use the 4-bromo position as a point of diversification to generate a library of compounds. These new derivatives can then be screened against a panel of biological targets to identify new leads for drug discovery or agrochemical development. researchgate.netnih.gov The inherent biological activity associated with the pyrazole nucleus makes it a highly attractive starting point for such discovery programs. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of heterocyclic chemistry is increasingly linked to the principles of green and sustainable chemistry, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. numberanalytics.comnih.gov While traditional synthetic routes to pyrazoles often involve harsh conditions and toxic solvents, future research on 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole should prioritize the development of eco-friendly protocols. nih.govresearchgate.net

Modern sustainable methods that have been successfully applied to other pyrazole (B372694) derivatives could be adapted. These include:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields. nih.govijpsjournal.com

Solvent-Free Reactions : Conducting reactions in the absence of solvents minimizes waste and simplifies product purification. ijpsjournal.com

Aqueous Media Synthesis : Utilizing water as a solvent is a key green chemistry approach that has been effectively used for synthesizing various pyrazole systems. thieme-connect.com

Heterogeneous Catalysis : The use of recyclable, solid-supported catalysts, such as nanocatalysts, can enhance reaction efficiency and facilitate easy separation from the reaction mixture. thieme-connect.comresearchgate.net

Biocatalysis : Employing enzymes as catalysts offers high selectivity under mild conditions, representing a promising frontier for complex heterocyclic synthesis. ijpsjournal.com

Exploration of these pathways for the synthesis of this compound and its subsequent derivatives could lead to more efficient, cost-effective, and environmentally responsible chemical manufacturing. rsc.org

Table 1: Overview of Sustainable Synthetic Strategies for Pyrazole Derivatives

| Synthetic Strategy | Key Features | Potential Catalysts/Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates | Solvent-free or with green solvents (e.g., water, ethanol) | Reduced reaction time, increased yields, energy efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Acoustic cavitation to promote reaction | Aqueous media, room temperature | High yields, short reaction times, operational simplicity. researchgate.net |

| Aqueous-Phase Synthesis | Use of water as a reaction medium | Phase-transfer catalysts (e.g., CTAB), nanocomposites | Environmentally benign, low cost, improved safety. thieme-connect.com |

| Heterogeneous Catalysis | Use of solid, reusable catalysts | Silica-supported catalysts, metal-oxide nanoparticles | Easy catalyst recovery and reuse, waste reduction. thieme-connect.comresearchgate.net |

| Solvent-Free Synthesis | Reactions conducted by grinding or neat heating | Grinding techniques, ionic liquids as catalytic media | Eliminates solvent waste, simplified workup, lower costs. ijpsjournal.com |

Application of Advanced Spectroscopic Characterization Techniques

Unambiguous structural elucidation is fundamental to chemical research. For a substituted pyrazole like this compound and any new derivatives synthesized from it, a comprehensive suite of spectroscopic techniques is essential. Standard methods include one-dimensional Nuclear Magnetic Resonance (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.netresearchgate.net

Future research will benefit from the application of more advanced spectroscopic methods to resolve complex structural and stereochemical questions. nih.gov These include:

2D NMR Spectroscopy : Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for determining the precise connectivity and spatial arrangement of atoms, which is crucial when analyzing products from subsequent functionalization reactions. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) : Provides exact mass measurements, allowing for the confident determination of elemental compositions. mdpi.com

X-ray Crystallography : Offers definitive proof of molecular structure and stereochemistry by mapping atomic positions in a single crystal. nih.gov

Furthermore, emerging technologies that merge spectroscopy with machine learning are poised to accelerate structural analysis. Machine learning frameworks are being developed to predict a compound's constitutional isomer from experimental NMR spectra, a tool that could significantly speed up the discovery process for new pyrazole derivatives. stanford.edu

Table 2: Advanced Spectroscopic Techniques for Pyrazole Characterization

| Technique | Information Provided | Application in Pyrazole Research |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations through bonds | Confirms atom connectivity and assigns signals for substituted pyrazoles. mdpi.com |

| 2D NMR (NOESY) | Correlations between protons that are close in space | Determines stereochemistry and conformational preferences. nih.gov |

| ¹⁵N NMR | Directly probes the electronic environment of the nitrogen atoms | Investigates tautomerism and nitrogen-centered reactivity. mdpi.com |

| X-ray Crystallography | Precise 3D atomic coordinates in the solid state | Provides unambiguous proof of structure for novel derivatives. nih.gov |

| LC-HRMS | Combines chromatographic separation with exact mass measurement | Identifies components in a mixture and confirms molecular formulas. mdpi.com |

High-Throughput Screening and Rational Design for Specific Chemical Applications

To unlock the potential of this compound, modern drug and materials discovery strategies like high-throughput screening (HTS) and rational design are indispensable. These approaches allow for the rapid evaluation of many compounds to identify those with desired properties. chemmethod.com

A significant future direction involves using the this compound scaffold as a starting point for creating a large chemical library. The bromine atom is an ideal functional handle for diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of a vast array of different chemical groups.

This research can be accelerated using computational tools:

High-Throughput Virtual Screening (HTVS) : This method involves creating a large in silico library of derivatives and using computational docking to predict their binding affinity to specific biological targets, such as protein kinases or enzymes. chemmethod.com This has been successfully used to identify novel pyrazole-based inhibitors for cancer-related targets like CDK8. chemmethod.com

Combinatorial Chemistry : The synthesis of large libraries of related compounds, guided by computational predictions, can be used to explore the structure-activity relationship (SAR) and identify lead compounds for applications in medicine or agrochemicals. nih.govresearchgate.net

By systematically modifying the scaffold and screening the resulting library against various targets, researchers can efficiently identify promising candidates for development as anticancer agents, kinase inhibitors, or other valuable chemical products. nih.govnih.gov

Enhanced Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry provides a powerful paradigm for modern chemical research. eurasianjournals.com Future investigations into this compound will be greatly enhanced by the tight integration of these two domains. Computational methods can provide deep insights into molecular properties and reaction mechanisms, guiding experimental work and reducing trial-and-error. eurasianjournals.comeurasianjournals.com

Key computational approaches include:

Density Functional Theory (DFT) : DFT calculations can predict molecular geometries, electronic structures, and spectroscopic properties. This can be used to understand the reactivity of the pyrazole ring, predict the outcomes of chemical reactions, and corroborate experimental spectroscopic data. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations model the dynamic behavior of molecules over time, allowing researchers to study conformational changes and the stability of interactions between a pyrazole derivative and a biological target. eurasianjournals.com

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. nih.govnih.gov

An integrated workflow would involve using DFT to guide the synthesis of new derivatives, followed by molecular docking and MD simulations to predict their biological activity. nih.gov The most promising candidates would then be synthesized and tested experimentally, with the results feeding back to refine the computational models. This iterative cycle accelerates the discovery of compounds with optimized properties. researchgate.net

Table 3: Role of Computational Methods in Pyrazole Research

| Computational Method | Primary Function | Application in Future Research |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, reactivity, and spectroscopic properties | Predicting reaction outcomes; understanding stability; corroborating NMR/IR data. researchgate.net |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a target | Screening virtual libraries to identify potential drug candidates. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules | Assessing the stability of ligand-protein complexes over time. eurasianjournals.com |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties | Prioritizing compounds with good drug-like potential for synthesis. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity | Guiding the design of more potent and selective derivatives. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by bromination. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) . Optimizing stoichiometry (1.2–1.5 equivalents of brominating agent) and reaction time (4–8 hours) improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., singlet for Br-substituted C4, multiplet for isopropyl CH groups) .

- 2D NMR (HSQC, HMBC) : Resolves ambiguities in substituent positions by correlating protons and carbons .

- IR Spectroscopy : Confirms functional groups (e.g., C-Br stretch at 550–600 cm⁻¹) .

- GC-MS/HPLC : Validates purity (>95%) and detects trace impurities .

Q. How does the steric bulk of the isopropyl group influence the reactivity of this compound in subsequent reactions?

- Methodological Answer : The isopropyl group at N1 sterically hinders electrophilic attacks at adjacent positions, directing reactivity toward the bromine at C4. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/Na2CO3 (80°C, 12 hours) to minimize steric interference . Kinetic studies (e.g., monitoring via TLC) reveal slower reaction rates compared to less hindered analogs, necessitating longer reaction times .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the bromine position, and how can competing side reactions be minimized?

- Methodological Answer :

- Transition-Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with chelating ligands (XPhos) enhances regioselectivity .

- Directing Groups : Introduce temporary groups (e.g., pyridine) at C3 to direct metalation away from C4 .

- Competing Reactions : Minimize SN2 pathways by avoiding polar protic solvents; use DMF or toluene to favor oxidative addition mechanisms .

Q. How can computational methods (e.g., DFT) predict electronic effects of substituents to guide synthetic planning?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine at C4 shows high electrophilicity (f⁺ >0.1), favoring nucleophilic substitution .

- HOMO-LUMO Analysis : Predict charge-transfer interactions in metal complexes (e.g., Pd intermediates) to optimize catalytic systems .

Q. What challenges arise in characterizing the crystal structure of derivatives, and how can X-ray diffraction resolve substitution patterns?

- Methodological Answer :

- Crystallization Issues : Derivatives with flexible isopropyl groups often form poor-quality crystals. Use slow evaporation in dichloromethane/hexane (1:3) at 4°C .

- X-Ray Refinement : Resolve disorder in isopropyl groups using SHELXL with anisotropic displacement parameters. Compare bond angles/NOEs to NMR data for validation .

Q. How do bromine and isopropyl groups affect lipophilicity and pharmacokinetic properties in biological assays?

- Methodological Answer :

- LogP Measurement : Shake-flask method (octanol/water) shows increased lipophilicity (LogP ~2.8) due to bromine and isopropyl groups .

- In Vitro Assays : Evaluate metabolic stability in liver microsomes (e.g., human CYP450 isoforms) with LC-MS quantification. The isopropyl group reduces clearance rates by 30% compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。